molecular formula C12H12Cl2O3 B1475113 Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate CAS No. 1424941-21-8

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate

Cat. No. B1475113
CAS RN: 1424941-21-8
M. Wt: 275.12 g/mol
InChI Key: RUJWFRYEVOTNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds with similar structures, such as Ethyl [(2-{(3,4-dichlorobenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)(isobutyl)amino]acetate, have been identified . These compounds typically have a complex structure and are used in various fields, including medicine and research .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, Ethyl [(2-{(3,4-dichlorobenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)(isobutyl)amino]acetate has a molecular formula of C27H33Cl2N3O3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can vary depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, 2-Chlorobenzyl alcohol, a similar compound, has a boiling point of 122 - 124 °C at 14 mmHg .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Some similar compounds have been found to have antiviral activity , but the specific mechanism of action for “Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate” is not known.

Safety and Hazards

Safety and hazard information is crucial when handling chemical compounds. For instance, 3,4-Dichlorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate” and similar compounds could involve further exploration of their potential uses, such as their antiviral properties .

properties

IUPAC Name

ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJWFRYEVOTNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.